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Compound of Interest

Compound Name: Goserelin EP Impurity E

CAS No.: 147688-42-4

Cat. No.: B586828

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for Goserelin and its

European Pharmacopoeia (EP) Impurity E. The aim is to facilitate the identification and

confirmation of this impurity during the quality control and development of Goserelin-based

pharmaceutical products. While comprehensive experimental data for Goserelin EP Impurity
E is not publicly available, this guide presents the known structural information and provides

predicted spectroscopic characteristics based on its chemical structure relative to Goserelin.

Structural Synopsis
Goserelin is a synthetic decapeptide analogue of luteinizing hormone-releasing hormone

(LHRH). Goserelin EP Impurity E, also known as Goserelin-(1-8)-peptidyl-L-prolinohydrazide,

is a closely related substance. The key structural difference is the modification at the C-

terminus.

Goserelin: {Pyr}-His-Trp-Ser-Tyr-{d-Ser(tBu)}-Leu-Arg-Pro-NH-NH-CO-NH₂

Goserelin EP Impurity E: {Pyr}-His-Trp-Ser-Tyr-{d-Ser(tBu)}-Leu-Arg-Pro-NH-NH₂

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b586828#bc-rfq
https://www.benchchem.com/product/b586828/docs?utm_src=pdf-body#a-comparative-spectroscopic-guide-to-the-confirmation-of-goserelin-ep-impurity-e
https://www.benchchem.com/product/b586828/docs?utm_src=pdf-body#a-comparative-spectroscopic-guide-to-the-confirmation-of-goserelin-ep-impurity-e
https://www.benchchem.com/product/b586828/docs?utm_src=pdf-body#a-comparative-spectroscopic-guide-to-the-confirmation-of-goserelin-ep-impurity-e
https://www.benchchem.com/product/b586828/docs?utm_src=pdf-body#a-comparative-spectroscopic-guide-to-the-confirmation-of-goserelin-ep-impurity-e
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b586828?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


This structural modification results in a difference in molecular formula and weight, which is a

primary basis for differentiation via mass spectrometry.

Data Presentation: A Comparative Overview
The following tables summarize the key structural and spectroscopic features of Goserelin and

Goserelin EP Impurity E.

Table 1: Structural and Physical Properties

Property Goserelin Goserelin EP Impurity E

Chemical Name

N-(21-((1H-indol-3-

yl)methyl)-1,1-diamino-12-(tert-

butoxymethyl)-6-(2-(2-

carbamoylhydrazinecarbonyl)c

yclopentanecarbonyl)-15-(4-

hydroxybenzyl)-18-

(hydroxymethyl)-25-(1H-

imidazol-5-yl)-9-isobutyl-

8,11,14,17,20,23-hexaoxo-

2,7,10,13,16,19,22-

heptaazapentacos-1-en-24-

yl)-5-oxopyrrolidine-2-

carboxamide

Goserelin-(1-8)-peptidyl-L-

prolinohydrazide

Molecular Formula C₅₉H₈₄N₁₈O₁₄[1] C₅₈H₈₃N₁₇O₁₃[2][3]

Molecular Weight 1269.43 g/mol [1] 1226.41 g/mol [2][3]

CAS Number 65807-02-5 147688-42-4[2][3][4]

Table 2: Comparative Mass Spectrometry Data
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Spectroscopic Feature Goserelin
Goserelin EP Impurity E
(Predicted)

Monoisotopic Mass 1268.64 g/mol 1225.64 g/mol

[M+H]⁺ 1269.65 m/z 1226.65 m/z

[M+2H]²⁺ 635.33 m/z 613.83 m/z

Key Fragmentation Pattern
Characteristic losses of amino

acid residues.

Similar fragmentation pattern

to Goserelin for the shared

peptide backbone, with a key

difference in the fragment

containing the modified C-

terminus.

Note: Predicted values for Goserelin EP Impurity E are based on its chemical structure and

have not been experimentally verified from publicly available data.

Table 3: Comparative ¹H NMR Spectroscopic Data

Spectroscopic Feature Goserelin Acetate
Goserelin EP Impurity E
(Predicted)

Solvent D₂O D₂O

Key Chemical Shifts (δ, ppm)

A complex spectrum with

characteristic signals for

aromatic protons of His, Trp,

and Tyr residues, as well as

signals for the tert-butyl group.

The spectrum is expected to

be very similar to Goserelin,

with potential small shifts in the

signals for the Proline residue

and the absence of the

carbamoyl protons.

Diagnostic Signals

Presence of a signal

corresponding to the -CO-NH₂

protons of the carbamoyl

group.

Absence of the carbamoyl

proton signals.
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Note: A high-resolution ¹H NMR spectrum for Goserelin acetate is available in the literature,

which can serve as a reference.[5][6] Predicted characteristics for Goserelin EP Impurity E
are based on its structural difference from Goserelin.

Table 4: Comparative FT-IR Spectroscopic Data

Spectroscopic Feature Goserelin
Goserelin EP Impurity E
(Predicted)

Key Absorption Bands (cm⁻¹)

Amide I and Amide II bands

characteristic of peptides; C=O

stretching from the

pyroglutamic acid and urea

moieties; N-H stretching.

Similar Amide I and Amide II

bands. The C=O stretching

frequency of the terminal

hydrazide may differ slightly

from the urea moiety in

Goserelin.

Note: Predicted values for Goserelin EP Impurity E are based on its chemical structure and

have not been experimentally verified from publicly available data.

Experimental Protocols
The following are generalized, best-practice protocols for acquiring the spectroscopic data

necessary for the comparison of Goserelin and its impurities.

High-Performance Liquid Chromatography (HPLC) for
Separation

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

Mobile Phase B: 0.1% TFA in acetonitrile.

Gradient: A time-programmed gradient from a high concentration of Mobile Phase A to a high

concentration of Mobile Phase B to ensure separation of the more polar impurity from the

parent compound.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.researchgate.net/figure/H-NMR-600-MHz-95-H-2-O-spectrum-of-goserelin-acetate-and-from-a-serine_fig3_286441228
https://www.researchgate.net/figure/One-dimensional-proton-spectra-recorded-at-600-MHz-on-goserelin-acetate-and-goserelin_fig1_282762833
https://www.benchchem.com/product/b586828/docs?utm_src=pdf-body#a-comparative-spectroscopic-guide-to-the-confirmation-of-goserelin-ep-impurity-e
https://www.benchchem.com/product/b586828/docs?utm_src=pdf-body#a-comparative-spectroscopic-guide-to-the-confirmation-of-goserelin-ep-impurity-e
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b586828?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Flow Rate: 1.0 mL/min.

Detection: UV at 220 nm and 280 nm.

Injection Volume: 20 µL.

Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of

approximately 1 mg/mL.

Mass Spectrometry (MS)
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass accuracy.

Scan Range: m/z 100-2000.

Source Parameters: Optimized for peptide analysis, including appropriate capillary voltage,

cone voltage, and desolvation gas flow and temperature.

Fragmentation (MS/MS): Collision-Induced Dissociation (CID) with varying collision energies

to obtain a comprehensive fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Spectrometer: 500 MHz or higher field strength for optimal resolution.

Solvent: Deuterated water (D₂O) or a mixture of H₂O/D₂O (9:1) with a suitable internal

standard (e.g., DSS).

Sample Concentration: 5-10 mg/mL.

Experiments:

¹H NMR: Standard one-dimensional proton experiment.

¹³C NMR: Proton-decoupled carbon experiment.
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2D NMR: COSY, TOCSY, HSQC, and HMBC experiments for complete structural

elucidation and assignment of proton and carbon signals.

Temperature: 298 K.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Technique: Attenuated Total Reflectance (ATR).

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 32-64 scans for a good signal-to-noise ratio.

Mandatory Visualization
The following diagram illustrates the logical workflow for the confirmation of Goserelin EP
Impurity E.
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Sample Preparation & Separation

Spectroscopic Analysis
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Caption: Workflow for the confirmation of Goserelin EP Impurity E.

Conclusion
The structural difference between Goserelin and Goserelin EP Impurity E at the C-terminus

provides clear and distinct markers for their differentiation using modern analytical techniques.
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Mass spectrometry is the most direct method for observing the mass difference between the

two molecules. NMR and FT-IR spectroscopy, while expected to show high degrees of

similarity in the spectra due to the shared peptide backbone, should exhibit subtle but

significant differences in the regions corresponding to the modified C-terminus.

For definitive confirmation, it is imperative to acquire high-quality spectroscopic data for both

Goserelin and a certified reference standard of Goserelin EP Impurity E under identical

experimental conditions. The experimental protocols provided in this guide offer a robust

starting point for researchers to perform these comparative analyses, ensuring the quality and

purity of Goserelin drug products. The lack of publicly available experimental spectra for

Goserelin EP Impurity E underscores the importance of in-house analysis and the use of

certified reference materials for accurate identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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